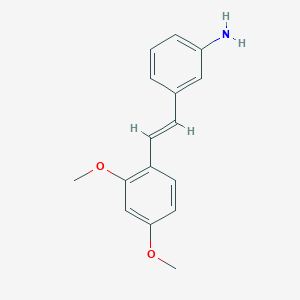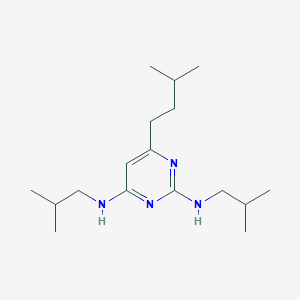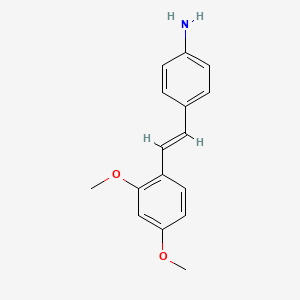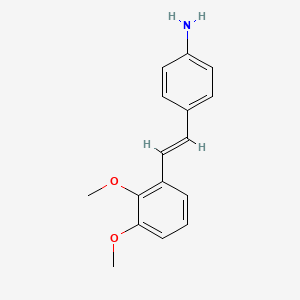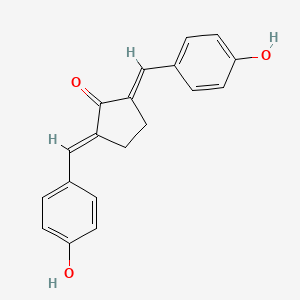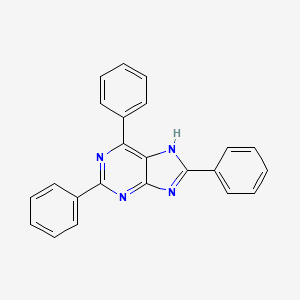
2,6-Diphenyl-8-ethyl-1-deazapurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-二苯基-8-乙基-1-脱氮嘌呤是一种合成有机化合物,属于脱氮嘌呤类。脱氮嘌呤是嘌呤的类似物,其中嘌呤环中的一个或多个氮原子被碳原子取代。该化合物以脱氮嘌呤环上的2位和6位有两个苯基,以及8位有一个乙基为特征。
准备方法
2,6-二苯基-8-乙基-1-脱氮嘌呤的合成涉及多个步骤。 一种常见的合成方法包括以下步骤 :
起始原料: 合成以市售的6-氯-1-脱氮嘌呤为起始原料。
取代反应: 6-氯-1-脱氮嘌呤在钯催化剂的存在下与苯硼酸发生取代反应,在2位和6位引入苯基。
烷基化: 然后,使用碘乙烷对所得化合物进行烷基化,在8位引入乙基。
纯化: 最后,使用柱色谱法纯化最终产物,以高产率获得2,6-二苯基-8-乙基-1-脱氮嘌呤。
化学反应分析
2,6-二苯基-8-乙基-1-脱氮嘌呤会发生多种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或三氧化铬)氧化,形成相应的氧化产物。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应,生成还原衍生物。
取代: 该化合物可以与亲核试剂(如胺或硫醇)发生取代反应,形成取代衍生物。
这些反应中常用的试剂和条件包括二氯甲烷或乙醇等有机溶剂,以及钯或铂等催化剂。这些反应形成的主要产物取决于所使用的具体试剂和条件。
科学研究应用
2,6-二苯基-8-乙基-1-脱氮嘌呤在科学研究中有多种应用:
化学: 它被用作合成更复杂的有机分子的构建单元,以及配位化学中的配体。
生物学: 该化合物正在被研究作为腺苷受体拮抗剂的潜在用途,这可能对治疗各种疾病具有重要意义.
医学: 正在进行研究,以探索其作为治疗癌症和神经系统疾病等疾病的治疗剂的潜力。
工业: 它被用于开发新材料,以及作为药物合成的先驱。
作用机理
2,6-二苯基-8-乙基-1-脱氮嘌呤的作用机制与其与腺苷受体等分子靶标的相互作用有关。 通过与这些受体结合,该化合物可以调节各种信号通路,从而产生其生物学效应 。所涉及的具体通路取决于受体亚型和细胞环境。
作用机制
The mechanism of action of 2,6-diphenyl-8-ethyl-1-deazapurine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its biological effects . The specific pathways involved depend on the receptor subtype and the cellular context.
相似化合物的比较
2,6-二苯基-8-乙基-1-脱氮嘌呤可以与其他类似化合物进行比较,例如:
2,6-二苯基-8-甲基-1-脱氮嘌呤: 该化合物在8位具有甲基而不是乙基,并表现出不同的化学和生物学特性.
2,6-二苯基-8-丙基-1-脱氮嘌呤:
2,6-二苯基-8-异丙基-1-脱氮嘌呤: 8位的异丙基赋予该化合物独特的特性,使其与2,6-二苯基-8-乙基-1-脱氮嘌呤有所区别.
属性
分子式 |
C20H17N3 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC 名称 |
2-ethyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H17N3/c1-2-18-22-19-16(14-9-5-3-6-10-14)13-17(21-20(19)23-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,21,22,23) |
InChI 键 |
PMDYRFYZMJGDQY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Butyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10841272.png)

